molecular formula C15H25N3O4S2 B2365585 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide CAS No. 2415471-92-8

3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2365585
CAS No.: 2415471-92-8
M. Wt: 375.5
InChI Key: BBPTWKPFDQCPAO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a sulfonamide group, and a thiomorpholine moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

The synthesis of 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfonamide group and the thiomorpholine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product. Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiomorpholine moiety allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The oxazole ring and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilizing its chemical properties for developing new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide include other oxazole derivatives and sulfonamides. What sets this compound apart is the combination of the oxazole ring, sulfonamide group, and thiomorpholine moiety, which may confer unique chemical and biological properties. Examples of similar compounds include:

  • 3,5-Dimethyl-1,2-oxazole-4-sulfonamide
  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide

Properties

IUPAC Name

3,5-dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S2/c1-12-14(13(2)22-17-12)24(19,20)16-11-15(3-7-21-8-4-15)18-5-9-23-10-6-18/h16H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPTWKPFDQCPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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